molecular formula C13H9FN4O4S B6717585 N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide

N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide

Cat. No.: B6717585
M. Wt: 336.30 g/mol
InChI Key: DIXDJBRQHJWOEN-UHFFFAOYSA-N
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Description

N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorinated indazole moiety and a nitrobenzenesulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O4S/c14-8-4-3-5-9-12(8)13(16-15-9)17-23(21,22)11-7-2-1-6-10(11)18(19)20/h1-7H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXDJBRQHJWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes.

    Fluorination: Introduction of the fluorine atom at the 4-position of the indazole ring can be achieved using electrophilic fluorination reagents.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated indazole with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indazole moiety can enhance binding affinity to specific proteins, while the nitrobenzenesulfonamide group can participate in various biochemical reactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2H-indazol-3-yl)-4-(1H-pyrazol-1-yl)butanamide
  • N-(3-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-(4-fluoro-1H-indazol-3-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both a fluorinated indazole and a nitrobenzenesulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research applications.

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